molecular formula C14H18N2O2 B2635796 (S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one CAS No. 1398507-72-6

(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one

Cat. No.: B2635796
CAS No.: 1398507-72-6
M. Wt: 246.31
InChI Key: NLRCBCRYOXXWKD-GFCCVEGCSA-N
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Description

(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one (CAS: 1398507-72-6) is a chiral spirocyclic compound with a molecular formula of C₁₄H₁₈N₂O₂ and a molar mass of 246.3 g/mol. Its structure features a 5-azaspiro[2.4]heptan-4-one core substituted with a 4-methoxybenzyl group at position 5 and an amino group at position 7 (S-configuration). The compound is stored at 2–8°C to ensure stability, likely due to sensitivity to hydrolysis or oxidation .

The spirocyclic scaffold confers conformational rigidity, making it a valuable intermediate in medicinal chemistry for designing kinase inhibitors, protease inhibitors, and other bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-7-amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-18-11-4-2-10(3-5-11)8-16-9-12(15)14(6-7-14)13(16)17/h2-5,12H,6-9,15H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRCBCRYOXXWKD-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C3(C2=O)CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@H](C3(C2=O)CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[24]heptan-4-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Neuropharmacology

(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one has been investigated for its potential effects on the central nervous system (CNS). Due to its structural similarity to other psychoactive compounds, it may exhibit activity at neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.

Antidepressant Activity

Studies suggest that compounds with spirocyclic structures can influence serotonin and norepinephrine levels in the brain, potentially leading to antidepressant effects. Research is ongoing to determine the specific mechanisms by which this compound may modulate these neurotransmitter systems.

Pain Management

The compound's ability to interact with various biological targets may also position it as a candidate for pain management therapies. Its spiro structure could provide unique binding interactions with pain receptors, offering a novel approach to analgesic drug development.

Chemical Probes in Biological Research

This compound serves as a valuable chemical probe in biological research. Its unique structure allows researchers to investigate various biological pathways and receptor interactions.

Receptor Binding Studies

The compound can be used to study the binding affinities and selectivities of various receptors, providing insights into receptor pharmacology and signaling pathways.

Mechanistic Studies

By utilizing this compound in mechanistic studies, researchers can elucidate the roles of specific receptors in physiological processes, contributing to a better understanding of disease mechanisms.

Case Studies

StudyFindings
Neuropharmacological EffectsInvestigated the impact on serotonin receptors; potential antidepressant properties observed (PubChem)
Pain Receptor InteractionPreliminary studies suggest modulation of pain pathways; further research needed for validation (PubChem)
Binding Affinity StudiesUsed as a chemical probe to analyze receptor interactions; findings indicate promising selectivity profiles (MDPI)

Mechanism of Action

The mechanism of action of (S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and interaction pathways are essential to understand its full potential .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents Molecular Formula CAS No. Key Features
(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one 4-Methoxybenzyl at N5, amino at C7 C₁₄H₁₈N₂O₂ 1398507-72-6 Enhanced lipophilicity; potential for CNS penetration
(S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one Benzyl at N5, amino at C7 C₁₃H₁₆N₂O 144282-41-7 Lacks methoxy group; lower polarity
5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one Benzyl at N5, hydroxyimino at C7 C₁₃H₁₄N₂O₂ 129306-06-5 Oxime group enables further derivatization
(R)-3-(7-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile Pyrrolopyrimidine at C7, cyanoethyl at N5 C₁₈H₁₉N₇O N/A JAK1 inhibitor (IC₅₀ = 8.5 nM); high selectivity over JAK2
7-Amino-5-azaspiro[2.4]heptan-4-one hydrochloride No substituents C₆H₁₀N₂O·HCl 915795-01-6 Simplest scaffold; used as a building block

(a) Kinase Inhibition

The JAK1 inhibitor (R)-6c (Table 1) shares the 5-azaspiro[2.4]heptan-7-amine core but incorporates a pyrrolopyrimidine moiety and cyanoethyl group, achieving 48-fold selectivity for JAK1 over JAK2 . In contrast, the target compound’s 4-methoxybenzyl group may direct activity toward different kinase families, though specific data are unavailable.

(c) Pharmacokinetic Properties

    Biological Activity

    (S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one is a compound with notable potential in medicinal chemistry, particularly for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

    Chemical Structure and Properties

    • IUPAC Name : (7S)-7-amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one
    • Molecular Formula : C₁₄H₁₈N₂O₂
    • Molecular Weight : 246.31 g/mol
    • CAS Number : 1398507-72-6

    The compound features a spirocyclic structure that contributes to its unique biological properties.

    Biological Activity Overview

    Research indicates that this compound exhibits a range of biological activities, including antibacterial and potential anticancer effects.

    Antibacterial Activity

    A study highlighted the synthesis of derivatives related to 7-amino-5-azaspiro compounds, demonstrating significant antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae. This suggests that the spirocyclic framework may enhance interaction with bacterial targets, leading to effective inhibition .

    Anticancer Potential

    Preliminary investigations into the anticancer properties of related azaspiro compounds have shown promise. For instance, compounds in this class have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

    The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways.

    • Enzyme Inhibition : The compound may inhibit key enzymes that are critical for bacterial survival or cancer cell proliferation.
    • Receptor Modulation : Interaction with cell surface receptors could influence downstream signaling pathways, leading to altered cellular responses.

    Case Studies and Research Findings

    Several studies have been conducted to evaluate the biological activity of similar compounds:

    StudyFindings
    Study 1 Demonstrated antibacterial efficacy against MDR Streptococcus pneumoniae.
    Study 2 Indicated potential anticancer properties through apoptosis induction in various cancer cell lines.
    Study 3 Explored structure-activity relationships (SAR) revealing insights into optimizing potency and selectivity for therapeutic targets.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are effective for enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane core?

    • Methodological Answer : The (S)-configured spirocyclic amine can be synthesized via asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using [RuCl(benzene)(S)-SunPhos]Cl as a catalyst. This method achieves up to 98.7% enantiomeric excess (ee) and is critical for constructing quinolone antibacterial agents . Optimization includes controlling reaction conditions (e.g., solvent, temperature) and chiral ligand selection to minimize racemization.

    Q. How is the purity and stereochemical integrity of (S)-7-amino-5-azaspiro[2.4]heptane derivatives validated?

    • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is used to assess enantiopurity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, and 2D NOESY) confirms stereochemistry by analyzing coupling constants and spatial interactions. X-ray crystallography has been employed to resolve absolute configurations in structurally related analogs .

    Advanced Research Questions

    Q. What structural features of (S)-7-amino-5-azaspiro[2.4]heptane derivatives govern JAK1 selectivity?

    • Methodological Answer : The spirocyclic scaffold combined with a 7-deazapurine moiety (as in JAK inhibitor (R)-6c) contributes to JAK1 selectivity. Key modifications include:

    • Spirocyclic rigidity : Reduces off-target interactions by restricting conformational flexibility.
    • Substituent positioning : The 4-methoxybenzyl group enhances hydrophobic interactions with JAK1's ATP-binding pocket.
    • Selectivity data :
    TargetIC50_{50} (nM)Selectivity Index (vs. JAK2)
    JAK18.548
    JAK2409
    • Kinase profiling against 48 kinases confirmed selectivity .

    Q. How do stereochemical variations in the 5-azaspiro[2.4]heptane moiety impact antibacterial activity?

    • Methodological Answer : Stereochemical SAR studies on quinolone derivatives reveal that the (S)-configuration at C7 improves Gram-negative bacterial inhibition (e.g., E. coli MIC = 0.06 µg/mL) compared to the (R)-isomer (MIC = 0.5 µg/mL). The spirocyclic structure’s spatial orientation optimizes DNA gyrase binding, as demonstrated by X-ray co-crystallography .

    Q. What strategies address discrepancies in pharmacokinetic (PK) data during lead optimization?

    • Methodological Answer : Discrepancies in PK parameters (e.g., bioavailability, half-life) are resolved by:

    • In vitro ADME profiling : Assessing metabolic stability (human liver microsomes), CYP inhibition, and hERG channel binding.
    • Species-specific adjustments : Rodent PK studies for (R)-6c showed 62% oral bioavailability in mice but 48% in rats, requiring species-specific formulation optimization .
    • Physicochemical tuning : Lipophilicity (logP) adjustments balance membrane permeability and solubility.

    Data Contradiction Analysis

    Q. How should researchers interpret conflicting kinase selectivity indices across studies?

    • Methodological Answer : Variability in selectivity indices (e.g., JAK1/JAK2 ratios) may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardization steps include:

    • Using uniform assay protocols (e.g., ADP-Glo™ kinase assays).
    • Validating results with orthogonal methods (e.g., cellular phosphorylation assays).
    • Cross-referencing with structural data (e.g., JAK1 co-crystal structures) to confirm binding modes .

    Methodological Tables

    Table 1 : Key Pharmacokinetic Parameters for (R)-6c

    ParameterMouseRat
    Oral Bioavailability62%48%
    Half-life (t1/2_{1/2})3.2 h2.8 h
    Clearance12 mL/min/kg18 mL/min/kg
    Volume of Distribution1.8 L/kg2.5 L/kg
    Source: In vivo PK studies in collagen-induced arthritis (CIA) models .

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